molecular formula C19H17NO B11847929 N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide CAS No. 74841-43-3

N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide

Cat. No.: B11847929
CAS No.: 74841-43-3
M. Wt: 275.3 g/mol
InChI Key: NZESDFYICHCDPC-CQSZACIVSA-N
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Description

N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide is an organic compound with a complex structure that includes a naphthalene ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with (1R)-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of naphthylmethylamine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the naphthalene ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Naphthalene-1-carboxylic acid derivatives.

    Reduction: Naphthylmethylamine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

74841-43-3

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO/c1-14(15-8-3-2-4-9-15)20-19(21)18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21)/t14-/m1/s1

InChI Key

NZESDFYICHCDPC-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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